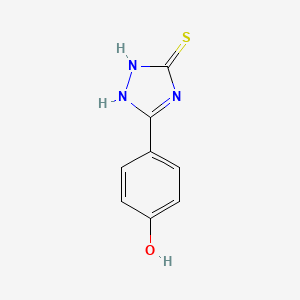

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Descripción general

Descripción

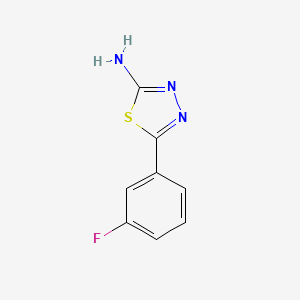

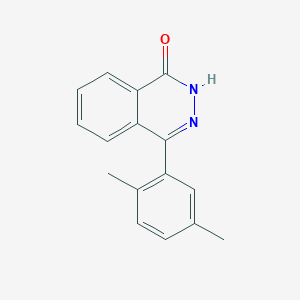

“4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule contains a total of 21 bonds, including 14 non-H bonds, 5 multiple bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a secondary alcohol, which is structurally similar to the compound , was achieved through S-alkylation of a 4H-1,2,4-triazole-3-thiol in alkaline medium with a bromo compound, followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” includes a 1,2,4-triazole ring, a phenol group, and a sulfanyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” are not available, compounds containing the 1,2,4-triazole ring are known to participate in a variety of reactions. For example, they can undergo S-alkylation, as mentioned in the synthesis analysis .Aplicaciones Científicas De Investigación

Medical Applications Somatostatin Receptor Affinity

The compound exhibits good affinity for certain sub-types of somatostatin receptors, making it potentially useful for treating conditions or diseases involving these receptors .

Magnetic Nanocomposite Synthesis

It has been used in the synthesis of water-dispersible magnetic nanocomposites capped with diethyl-4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl phosphonate (DEAMTPP), which show promise for rapid removal of cadmium ions .

3. Cancer Research: Selectivity Against Cancer Cell Lines Some synthesized derivatives of the compound have shown proper selectivity against cancer cell lines, indicating potential applications in cancer treatment .

4. Chemical Synthesis: Generation of Symmetrically Substituted Hydrazines A novel coupling reaction involving this compound can generate symmetrically substituted hydrazines, which may have various chemical applications .

Direcciones Futuras

The future directions for research on “4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol” could include further exploration of its synthesis, reactivity, and potential biological activities. Given the diverse biological activities associated with 1,2,4-triazole compounds, there may be potential for the development of novel drug candidates or other applications .

Propiedades

IUPAC Name |

5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQAENHMNKYJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955678 | |

| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol | |

CAS RN |

3414-96-8 | |

| Record name | 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)